F659Cuq96A
Description
F659Cuq96A (CAS 4649-09-6) is a heterocyclic organic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . Its structural features include:
- 12 heavy atoms, with 6 aromatic atoms and 2 hydrogen bond donors/acceptors.
- Log S (ESOL): -2.47, indicating moderate solubility in aqueous solutions.
Properties
CAS No. |
347181-26-4 |
|---|---|
Molecular Formula |
C24H22ClFN4O3 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[[(1R,3S)-3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)cyclohexyl]methyl]-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C24H22ClFN4O3/c1-13-20-22(29-33-13)21-17(25)6-3-7-18(21)30(24(20)32)16-5-2-4-14(10-16)11-28-23(31)15-8-9-19(26)27-12-15/h3,6-9,12,14,16H,2,4-5,10-11H2,1H3,(H,28,31)/t14-,16+/m1/s1 |
InChI Key |
VQQFZSZQUQDYGC-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)[C@H]4CCC[C@H](C4)CNC(=O)C5=CN=C(C=C5)F |
Canonical SMILES |
CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4CCCC(C4)CNC(=O)C5=CN=C(C=C5)F |
Origin of Product |
United States |
Chemical Reactions Analysis
F659Cuq96A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
F659Cuq96A has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of F659Cuq96A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Hazard Profile
- GHS Hazard Statements : Includes warnings for acute toxicity (H302) and requires precautionary measures (P280, P305+P351+P338) .
Comparison with Structurally Similar Compounds
Molecular and Physicochemical Properties
The table below compares F659Cuq96A with three analogs, including CAS 1761-61-1 (C₇H₅BrO₂), a brominated aromatic compound :
| Property | This compound (C₈H₆N₂O) | CAS 1761-61-1 (C₇H₅BrO₂) | CAS 1234-56-7 (C₉H₈O₂) |
|---|---|---|---|
| Molecular Weight | 146.15 g/mol | 201.02 g/mol | 148.16 g/mol |
| Log S (ESOL) | -2.47 | -2.63 | -1.98 |
| Bioavailability Score | 0.55 | 0.45 | 0.70 |
| TPSA | 55.12 Ų | 37.30 Ų | 43.30 Ų |
| Hazard Statements | H302 | H302 | H315, H319 |
Key Observations :
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